![molecular formula C17H26N6O3 B2519060 8-(4-(2-羟乙基)哌嗪-1-基)-1,3-二甲基-7-(2-甲基烯丙基)-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 377050-11-8](/img/structure/B2519060.png)
8-(4-(2-羟乙基)哌嗪-1-基)-1,3-二甲基-7-(2-甲基烯丙基)-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H26N6O3 and its molecular weight is 362.434. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗组胺活性
研究发现,结构与上述化合物相似的茶碱和可可碱衍生物具有抗组胺活性。这些衍生物已显示出对组胺诱导的支气管痉挛和被动性皮肤过敏反应具有显着的抑制作用,表明它们在治疗过敏反应中的潜力。与含有苯氧基的化合物相比,一些化合物,特别是那些具有(苯硫基)丙基的化合物,表现出优异的抗组胺活性,表明结构对其功效有影响 (Pascal 等,1985)。
分子结构和几何形状
对与所讨论化合物相关的苄氨基衍生物的研究探索了它们的分子结构和几何形状。这些研究揭示了嘌呤体系稠环的典型几何形状和取代基的构象。此类结构见解对于理解化合物在分子水平上的相互作用至关重要,这对于将其应用于设计更有效的治疗剂至关重要 (Karczmarzyk 等,1995)。
心血管活性
新的衍生物已被合成并评估其心血管活性,包括抗心律失常和降压作用。一些衍生物在实验模型中表现出预防性抗心律失常活性,突出了它们在心血管疾病治疗中的潜力。这项研究表明,该化合物的衍生物可以为心血管疾病的治疗干预提供新的途径 (Chłoń-Rzepa 等,2004)。
抗菌和抗结核活性
新型嘌呤连接的哌嗪衍生物已被确定为结核分枝杆菌的有效抑制剂。通过靶向细菌生存所必需的特定酶,这些化合物表现出显着的抗增殖作用。这项研究为开发新的抗结核药开辟了可能性,满足了对抗结核病耐药菌株的新疗法的迫切需求 (Konduri 等,2020)。
抗哮喘剂
还探索了新型抗哮喘剂的开发,重点是具有有希望的血管扩张和抗哮喘活性的黄嘌呤衍生物。这些研究旨在增强对磷酸二酯酶 3 抑制剂作为潜在抗哮喘剂的理解和开发,表明与原始分子相关的化合物具有更广泛的治疗潜力 (Bhatia 等,2016)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting the cell cycle and inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
属性
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-12(2)11-23-13-14(19(3)17(26)20(4)15(13)25)18-16(23)22-7-5-21(6-8-22)9-10-24/h24H,1,5-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXXUHSTTGVUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。